molecular formula C16H20N6O B11285569 N~4~-(3-methoxyphenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-methoxyphenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11285569
M. Wt: 312.37 g/mol
InChI Key: DHERLLLTCJNTGA-UHFFFAOYSA-N
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Description

N⁴-(3-Methoxyphenyl)-1-methyl-N⁶-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-methoxyphenyl group at the N⁴ position and a propyl chain at the N⁶ position. Its core structure shares similarities with kinase inhibitors and allosteric modulators, as pyrazolo[3,4-d]pyrimidine scaffolds are frequently utilized in medicinal chemistry for targeting ATP-binding domains .

Properties

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

IUPAC Name

4-N-(3-methoxyphenyl)-1-methyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C16H20N6O/c1-4-8-17-16-20-14(13-10-18-22(2)15(13)21-16)19-11-6-5-7-12(9-11)23-3/h5-7,9-10H,4,8H2,1-3H3,(H2,17,19,20,21)

InChI Key

DHERLLLTCJNTGA-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-METHOXYPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 3-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with a suitable formamide derivative to yield the pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N4-(3-METHOXYPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazolo[3,4-d]pyrimidine core .

Scientific Research Applications

N4-(3-METHOXYPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(3-METHOXYPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves the inhibition of cyclin-dependent kinases (CDKs). CDKs are enzymes that play a critical role in regulating the cell cycle. By inhibiting CDKs, this compound can halt cell cycle progression, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells. The molecular targets include CDK4 and CDK6, which are involved in the transition from the G1 to the S phase of the cell cycle .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related pyrazolo[3,4-d]pyrimidine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (N⁴/N⁶) Key Properties/Findings
N⁴-(3-Methoxyphenyl)-1-methyl-N⁶-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine C₁₇H₂₁N₇O 339.40 3-Methoxyphenyl / Propyl Hypothesized balanced lipophilicity; propyl chain may enhance metabolic stability
N⁴-(3,4-Dimethylphenyl)-N⁶-(3-methoxypropyl)-1-phenyl-... () C₂₃H₂₆N₆O 402.50 3,4-Dimethylphenyl / 3-Methoxypropyl Bulkier substituents reduce solubility; phenyl at position 1 increases steric hindrance
N⁴-(3-Chloro-4-methylphenyl)-N⁶-ethyl-1-methyl-... () C₁₅H₁₇ClN₆ 316.79 3-Chloro-4-methylphenyl / Ethyl Chloro group enhances target affinity but reduces solubility (0.5 μg/mL at pH 7.4)
N⁴-(5-(1-Cyclopropyl-2,2,2-trifluoroethoxy)-3-methyl-... () C₁₆H₁₇F₃N₇O 380.14 Complex heterocyclic / Pyrimidine High purity (>99%); selective ATP-competitive TYK2 inhibitor with HRMS-confirmed structure
N⁴-(3-Morpholinopropyl)-N⁶-(4-(trifluoromethoxy)phenyl)... () C₁₈H₂₃F₃N₆O₂ 412.41 Morpholinopropyl / Trifluoromethoxy Trifluoromethoxy group improves membrane permeability; synthesized via DIEA-mediated coupling

Structural Modifications and Pharmacological Implications

  • Substituent Effects on Solubility :

    • The 3-methoxyphenyl group in the target compound likely offers moderate lipophilicity compared to the chloro-substituted analog (), which has lower aqueous solubility (0.5 μg/mL) .
    • Bulkier groups, such as 3,4-dimethylphenyl (), reduce solubility due to increased hydrophobicity .
  • Kinase Selectivity: The trifluoroethoxy-imidazo[4,5-b]pyridine derivative () demonstrates high selectivity for TYK2 kinase, attributed to its rigid heterocyclic substituent .
  • Synthetic Accessibility :

    • DIEA-mediated coupling () and acetic acid reflux () are common methods for pyrimidine-4,6-diamine derivatives, but yields vary significantly (e.g., 7% in vs. unquantified in ) .

Biological Activity

N~4~-(3-methoxyphenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H24N6
  • Molecular Weight : 336.4 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in critical cellular pathways. The compound may act as an inhibitor of certain kinases and growth factor receptors, leading to modulation of cellular proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of EGFR : Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can effectively inhibit epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation. For instance, related compounds demonstrated IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .
  • Induction of Apoptosis : Flow cytometric analyses indicated that these compounds could induce apoptosis in cancer cells by affecting the BAX/Bcl-2 ratio, promoting cell cycle arrest at the S and G2/M phases .

Biological Activity Data

Study Cell Line IC50 (µM) Mechanism
Study 1A5498.21EGFR Inhibition
Study 1HCT-11619.56EGFR Inhibition
Study 2Wild-type EGFR0.016Kinase Inhibition
Study 2Mutant EGFR0.236Kinase Inhibition

Case Studies

  • Anti-Proliferative Activity :
    A study focused on synthesizing new derivatives of pyrazolo[3,4-d]pyrimidine reported promising anti-proliferative effects against A549 and HCT-116 cancer cell lines. Compound 12b was identified as the most effective derivative with significant inhibitory activity against both cell lines .
  • Apoptosis Induction :
    Another investigation revealed that compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold could significantly increase the apoptotic rate in cancer cells by altering key apoptotic markers .

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